Gliclazide-d4

Description

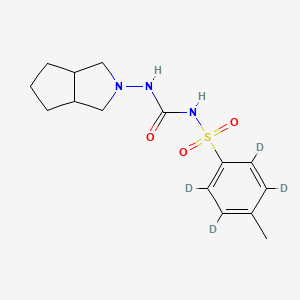

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVGTQGAOIONJV-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)NN2CC3CCCC3C2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Gliclazide D4

Isotopic Purity and Enrichment Assessment in Gliclazide-d4 Synthesis

The synthesis of this compound necessitates rigorous analytical evaluation to confirm the successful incorporation of deuterium (B1214612) atoms and to quantify the resultant isotopic purity and enrichment. These assessments are paramount for ensuring the compound's suitability as a reference standard or internal standard in analytical methodologies, particularly in quantitative bioanalysis and pharmacokinetic studies pharmaffiliates.comrsc.orgresolvemass.ca. The primary techniques employed for this critical assessment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information by confirming the structural integrity of this compound and verifying the precise locations of the deuterium atoms within the molecule rsc.orgresearchgate.netunl.pt. While MS quantifies the mass difference, NMR offers detailed structural insights. ¹H NMR can reveal the absence or significant reduction of proton signals at the deuterated positions, confirming successful labeling. Furthermore, NMR can provide insights into the relative percent isotopic purity by analyzing signal integrations, although MS is generally more sensitive for precise quantification of enrichment rsc.org.

Reported Isotopic Purity and Enrichment Data

Manufacturers and suppliers typically specify the isotopic purity and atom deuterium enrichment for this compound. These specifications are crucial for quality control and method validation.

Data Table: Isotopic Purity Specifications for this compound

| Purity Metric | Value | Method/Notes | Source |

| HPLC Purity | ≥99.9% | Determined by High-Performance Liquid Chromatography | esschemco.com |

| Isotopic Purity | ≥99% atom D | Percentage of deuterium incorporation | esschemco.comscbt.com |

It is important to acknowledge that achieving absolute 100% isotopic purity is often synthetically challenging, and minor levels of non-deuterated or partially deuterated species may be present in the synthesized material researchgate.net. Therefore, specifications such as "≥99% atom D" denote a high degree of deuterium incorporation at the intended sites.

The combined application of these analytical techniques ensures that this compound meets the stringent quality requirements essential for its use in pharmaceutical research and development.

Compound List:

this compound

Deuterium (D)

D4-cortisol

D6-metformin

D3-glyburide

D3-cortisone

D3-cortisol

Advanced Analytical Applications of Gliclazide D4

Application in Other Spectroscopic Techniques (e.g., Infrared Spectrometry, Neutron Scattering)

Neutron Scattering

Neutron scattering is a powerful suite of techniques used to probe the structure and dynamics of materials at the atomic and molecular level, offering complementary information to X-ray diffraction ucl.ac.ukstfc.ac.uk. Neutrons interact with atomic nuclei, and their scattering properties are distinct from those of X-rays, which interact with electrons. A key advantage of neutron scattering is its sensitivity to light elements, including hydrogen, and its ability to differentiate between isotopes.

Deuteration plays a critical role in neutron scattering experiments. Hydrogen (¹H) is a strong incoherent scatterer of neutrons, which can lead to a high background signal and obscure subtle structural details in diffraction patterns ucl.ac.ukstfc.ac.ukosti.gov. By replacing hydrogen with deuterium (B1214612) (²D), the incoherent scattering is significantly reduced, and the coherent scattering properties change, leading to enhanced contrast between different atomic species or molecular components ucl.ac.ukstfc.ac.ukosti.gov. This isotopic substitution is a standard strategy for improving the clarity of diffraction data, aiding in the determination of atomic positions, and studying molecular dynamics ucl.ac.ukosti.govuibk.ac.at.

For example, in studies of biological molecules, selective deuteration allows researchers to highlight specific parts of a complex structure or to better understand the role of water or hydrogen bonding osti.govnih.gov. While Gliclazide's solid-state characteristics have been investigated in contexts that could potentially involve neutron diffraction techniques dntb.gov.ua, the available literature does not provide specific research findings or data tables detailing the application of Gliclazide-d4 in neutron scattering experiments. Consequently, specific data tables for this compound in neutron scattering cannot be generated based on the provided information.

Mechanistic and Metabolic Pathway Elucidation Using Gliclazide D4

Investigation of Reaction Mechanisms and Kinetics via Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful technique used to probe the rate-limiting steps in chemical reactions and enzymatic processes. By substituting hydrogen atoms with deuterium (B1214612) (a heavier isotope), researchers can observe changes in reaction rates, providing insights into the involvement of specific bond cleavages in the mechanism. While specific studies detailing the use of Gliclazide-d4 for investigating the reaction mechanisms of Gliclazide (B1671584) itself through KIEs were not explicitly detailed in the reviewed literature, the principle is well-established in chemical kinetics. Deuterium labeling is a standard approach to investigate the involvement of C-H bond cleavage in rate-determining steps across various chemical transformations researchgate.netacs.orgacs.org. The application of this compound in such studies would allow for a deeper understanding of the enzymatic or chemical processes involved in its metabolism or potential degradation pathways.

Tracing Metabolic Pathways of Gliclazide in Pre-clinical Models

Pre-clinical models, including animal studies, are essential for understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME). Deuterated analogs like this compound are instrumental in tracing these metabolic pathways by allowing for sensitive and specific detection in complex biological samples. Gliclazide is extensively metabolized in the liver, primarily through hydroxylation and oxidation reactions, with metabolites being excreted mainly via the kidneys and feces frontiersin.orgfrontiersin.orghres.canih.gov.

Deuterated analogs are critical for the accurate identification and quantification of drug metabolites. This compound can be used as an internal standard in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This allows researchers to differentiate and quantify Gliclazide and its metabolites in biological samples collected from pre-clinical studies farmaciajournal.comresearchgate.net. The presence of deuterium in this compound provides a unique mass signature, enabling its distinct detection and aiding in the confirmation and quantitation of metabolic products researchgate.net. Studies have indicated that deuterium-labeled compounds are synthesized to provide evidence for the influence of ionization location on product ion spectra, a technique vital for metabolite characterization researchgate.net.

Gliclazide is primarily metabolized by cytochrome P450 enzymes, with CYP2C9 being identified as the major enzyme responsible for its hydroxylation pathways nih.govfarmaciajournal.comnih.govdrugbank.com. Other CYP isoforms, such as CYP2C19, CYP2C18, and CYP2C8, may also contribute to its metabolism nih.gov. The use of this compound in conjunction with specific CYP inhibitors or in studies employing recombinant CYP enzymes helps to precisely map these biotransformation pathways. By quantifying the formation of metabolites in the presence and absence of this compound and specific enzyme inhibitors, researchers can confirm the involvement of particular CYP enzymes in the metabolic clearance of Gliclazide.

In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are a cornerstone of early drug discovery for predicting a compound's in vivo metabolic fate and hepatic clearance pharmaron.comgerstel.comnuvisan.com. These studies assess the rate at which a drug is degraded by metabolic enzymes. While specific published studies detailing the use of this compound in in vitro metabolic stability assays were not explicitly found in the provided search results, the methodology is standard. Such assays would involve incubating this compound with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to determine the percentage of the compound remaining over time. This data provides crucial information on the drug's susceptibility to metabolism and potential for drug-drug interactions mediated by metabolic enzymes nuvisan.com.

Elucidation of Enzymatic Biotransformation Pathways (e.g., CYP450 involvement)

Studies on Metabolic Interactions (e.g., Drug-Drug Interactions) in Animal Models

Investigating drug-drug interactions (DDIs) is critical for patient safety. Animal models are frequently used to study how co-administration of Gliclazide with other drugs affects its pharmacokinetics and pharmacodynamics.

Studies have explored the interactions of Gliclazide with various agents in animal models:

Pravastatin (B1207561): Co-administration of pravastatin and gliclazide in animal models did not result in significant pharmacokinetic alterations for either drug, suggesting no substantial impact on Gliclazide metabolism by pravastatin omicsonline.org.

Resveratrol: Resveratrol was found to affect the pharmacokinetics and pharmacodynamics of Gliclazide in rabbits, indicating a potential interaction ijpsonline.comijpsonline.com.

Curcumin: Curcumin demonstrated subtle but significant pharmacodynamic effects on Gliclazide, leading to a greater reduction in blood glucose levels in multiple-dose studies, although its pharmacokinetic profile was not altered dovepress.com.

p-Synephrine: Similar to curcumin, p-synephrine influenced the pharmacodynamic activity of Gliclazide, causing significant changes in blood glucose reduction, particularly in multiple-dose studies, without altering its pharmacokinetics in rabbits researchgate.netnih.gov.

Valsartan (B143634): The combination of valsartan and Gliclazide in diabetic rats showed both pharmacodynamic and pharmacokinetic influences, suggesting that dosage adjustments of Gliclazide may be necessary when co-administered with valsartan scialert.net.

Olanzapine (B1677200): Single-dose treatment with olanzapine did not significantly alter the pharmacodynamics or pharmacokinetics of Gliclazide in animal models researchgate.net.

These studies underscore the importance of evaluating potential interactions, where deuterated analogs like this compound could be employed to precisely track the disposition of Gliclazide in the presence of interacting compounds.

Compound List

Gliclazide

this compound

Pharmacokinetic Investigations of Gliclazide in Pre Clinical Models Utilizing Deuteration

Applications in Animal Models (e.g., rats, rabbits)

Animal models, particularly rats and rabbits, are instrumental in elucidating the pharmacokinetic behavior of gliclazide (B1671584). Studies in these species allow for the assessment of key parameters that govern drug exposure and efficacy.

Gliclazide is generally well-absorbed from the gastrointestinal tract in preclinical models. In rats, studies have indicated biphasic hypoglycemic effects, suggesting a complex absorption profile openaccessjournals.comnih.govnih.gov. In rabbits, gliclazide also demonstrates rapid absorption, with peak plasma concentrations typically observed within a few hours post-administration researchgate.netajol.info. The distribution of gliclazide in animals is characterized by its volume of distribution, which influences its spread throughout the body.

Table 1: Gliclazide Absorption and Distribution Parameters in Pre-clinical Models

| Parameter | Model | Value | Citation |

| Absorption Rate Constant (ka) | Rabbits | 0.708 hr⁻¹ | nih.gov |

| Maximum Plasma Concentration (Cmax) | Rabbits | 323.16 ng/mL | researchgate.net |

| Time to Maximum Plasma Concentration (Tmax) | Rabbits | 3 hours | researchgate.net |

| Volume of Distribution (Vd) | Rabbits | 55700 ml | nih.gov |

| Volume of Distribution (Vd) | Rabbits | 16.73 L | ajol.info |

The elimination of gliclazide from the body in preclinical models is assessed through parameters such as the elimination rate constant (ke) and elimination half-life (t1/2), as well as total body clearance (CL). These parameters are crucial for determining appropriate dosing regimens and predicting drug accumulation.

Table 2: Gliclazide Elimination and Clearance Parameters in Pre-clinical Models

| Parameter | Model | Value | Citation |

| Elimination Rate Constant (ke) | Rats | 0.05 ± 0.00 1/hr | jpccr.eu |

| Elimination Half-life (t1/2) | Rats | 13.16 ± 0.24 hr | jpccr.eu |

| Clearance (CL) | Rabbits | 5270 ml/hr | nih.gov |

Studies have indicated that factors such as co-administered drugs can influence these elimination parameters in rabbits ajol.info. The precise measurement of these values in animal studies relies on sensitive bioanalytical methods, often employing deuterated internal standards like Gliclazide-d4.

Population pharmacokinetic (PopPK) modeling offers a comprehensive approach to analyzing drug disposition in diverse animal populations. Such models, developed using data from multiple animals, can account for inter-individual variability and the influence of covariates like body weight. For instance, population pharmacokinetic analysis in rabbits has described gliclazide disposition using a one-compartment model with first-order absorption, identifying body weight as a significant covariate nih.gov. These modeling efforts are essential for understanding the variability in drug exposure within a species.

Extrapolating pharmacokinetic data from preclinical animal models to humans is a critical step in drug development. While specific studies on interspecies extrapolation for gliclazide using this compound were not detailed in the provided snippets, the pharmacokinetic data generated in rats and rabbits serve as a basis for such comparisons. Understanding species-specific differences in absorption, distribution, metabolism, and excretion is vital for predicting human response and safety.

Population Pharmacokinetic Modeling in Animal Models

In Vitro Studies on Drug Disposition and Transport

In vitro studies provide detailed insights into the molecular mechanisms governing drug disposition, including interactions with drug transporters. Gliclazide's interaction with key transporters has been investigated using cell-based assays, where this compound would typically be used as an internal standard for accurate quantification.

Table 3: Gliclazide Transport Studies (In Vitro)

| Transporter | Role for Gliclazide | Model System | Citation |

| OATP1B1 | Substrate | HEK293T cells | researchgate.netnih.gov |

| Mrp2 | Substrate (in rats) | Rat systems (in vivo data) | nih.gov |

These in vitro findings help to elucidate the cellular mechanisms underlying gliclazide's pharmacokinetic behavior and its potential for transporter-mediated interactions.

Compound List:

Gliclazide

this compound

OATP1B1

Mrp2

Hepatic Uptake Mechanisms

Hepatic uptake is a critical determinant of a drug's liver concentration, influencing its metabolism, efficacy, and potential for hepatotoxicity. While specific studies detailing the mechanisms of this compound's hepatic uptake are not readily found, its role in quantifying the uptake of the parent drug, gliclazide, provides indirect insights.

Research has identified that gliclazide is a substrate of the hepatic Organic Anion Transporting Polypeptide 1B1 (OATP1B1) transporter nih.gov. OATP1B1 is a key transporter responsible for the uptake of many drugs and endogenous compounds into hepatocytes. Studies investigating drug-drug interactions or the influence of genetic polymorphisms on drug pharmacokinetics often employ deuterated internal standards like this compound to accurately measure the parent drug's concentration. These measurements can then be used to infer the role and activity of hepatic transporters.

For instance, a study simulating drug-drug interactions utilized a permeability-limited liver model and incorporated in vitro values for Michaelis-Menten constant (Km) and maximum transport rate (Jmax) obtained from cells expressing OATP1B1 to simulate active drug uptake into the liver nih.gov. While this compound itself was not the subject of the uptake mechanism study, its use as an internal standard in the analytical quantification of gliclazide in such studies would be essential for obtaining the precise concentration data needed to model these uptake processes.

Table 1: Analytical Parameters for Gliclazide and this compound in LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Gliclazide | 324 | 127 | ESI Positive |

| This compound | 328 | 127 | ESI Positive |

Note: ESI denotes Electrospray Ionization. The data presented here is based on typical analytical parameters used for Gliclazide and its deuterated analogue in LC-MS/MS quantification nih.gov.

Future Perspectives and Emerging Research Avenues for Deuterated Gliclazide

Development of Novel Deuteration Methodologies for Sulfonylureas

The synthesis of deuterated compounds, including Gliclazide-d4, is increasingly reliant on the development of precise and efficient deuterium (B1214612) incorporation methodologies. Recent advancements in organic synthesis have focused on site-specific hydrogen isotope exchange (HIE) and other deuterium labeling techniques that offer greater control over the position and extent of deuteration acs.orgresearchgate.netresearchgate.net. For sulfonylureas like Gliclazide (B1671584), which possess multiple potential sites for isotopic labeling, the development of novel methodologies is crucial. These methods aim to achieve high deuterium enrichment (>90%) at specific carbon-hydrogen bonds, often leveraging advances in C–H activation processes and catalytic systems, including noble metals and earth-abundant catalysts acs.orgresearchgate.net.

Emerging strategies include the use of directing groups to achieve regioselective deuteration of sulfonamides, a key structural motif in sulfonylureas researchgate.net. Furthermore, the development of new reagents and catalysts for late-stage functionalization allows for the introduction of deuterium into complex molecules without extensive synthetic redesign nih.gov. The ongoing research in this area is driven by the need for cost-effective, scalable, and highly selective deuteration processes that can be applied to the synthesis of this compound and other sulfonylurea analogs for both research and potential therapeutic development researchgate.netnih.gov.

Advanced Applications in Systems Biology and Multi-omics Research

Deuterium-labeled compounds serve as invaluable tools in systems biology and multi-omics research, enabling the tracing of metabolic pathways and the quantitative analysis of complex biological processes . This compound can be utilized as a stable isotope-labeled tracer to meticulously track the absorption, distribution, metabolism, and excretion (ADME) profile of Gliclazide in vivo acs.org. By employing mass spectrometry, researchers can differentiate between endogenous Gliclazide and the deuterated standard, providing precise kinetic data.

In metabolomics, this compound can aid in identifying and quantifying metabolic intermediates and degradation products, thereby elucidating the complete metabolic fate of the drug assumption.edu. This is particularly relevant for understanding how Gliclazide is processed by various enzymes and cellular pathways. Furthermore, in flux analysis studies, the incorporation of deuterium allows for the quantitative measurement of metabolic flow through specific pathways, offering insights into cellular responses and drug-target interactions within a broader biological context assumption.edu. The application of this compound in multi-omics research, integrating proteomic, transcriptomic, and metabolomic data, could provide a comprehensive understanding of Gliclazide's cellular impact and its role in complex biological networks.

Role in Understanding Drug Resistance Mechanisms in Pre-clinical Settings

The study of drug resistance is a critical area in pharmaceutical research, and deuterium-labeled compounds can offer unique advantages in elucidating these mechanisms, particularly in pre-clinical models acs.org. This compound can be employed to investigate how cancer cells or other disease models develop resistance to Gliclazide. By comparing the metabolic fate and cellular uptake of this compound versus unlabeled Gliclazide in both sensitive and resistant cell lines, researchers can identify metabolic alterations or specific pathways that contribute to resistance acs.org.

For instance, if resistant cells exhibit altered metabolism of Gliclazide, this could be detected by observing differences in the metabolic products or clearance rates of this compound compared to the parent compound. Isotopic tracing with this compound can help pinpoint specific enzymes or transporters that are downregulated or upregulated in resistant phenotypes, providing molecular targets for overcoming resistance acs.org. This approach allows for a deeper understanding of the biochemical basis of resistance, paving the way for strategies to resensitize cells to Gliclazide or to develop combination therapies.

Potential in Advanced Therapeutic Modality Development (Conceptual)

The strategic placement of deuterium atoms within drug molecules can lead to significant improvements in pharmacokinetic (PK) and pharmacodynamic (PD) properties, a phenomenon attributed to the kinetic isotope effect (KIE) nih.govassumption.eduresearchgate.netnih.gov. Conceptually, this compound could be explored for its potential in developing advanced therapeutic modalities. By slowing down metabolic degradation at specific "soft spots" on the Gliclazide molecule, deuteration can potentially enhance metabolic stability, extend half-life, and reduce the frequency of dosing nih.govresearchgate.netnih.gov. This could lead to a more consistent therapeutic effect and potentially improved patient compliance.

Furthermore, deuteration might influence drug-target interactions or alter metabolic pathways in ways that enhance efficacy or reduce the formation of undesirable metabolites associated with side effects nih.govresearchgate.net. While Gliclazide is primarily used for its glucose-lowering effects, future research could explore if deuteration offers advantages in specific patient populations or in combination with other therapeutic agents. The development of novel deuterated analogs of existing drugs, or de novo deuterated drug design, is a growing trend in the pharmaceutical industry, suggesting a potential future role for precisely deuterated compounds like this compound in next-generation diabetes management or related metabolic disorders researchgate.netnih.gov.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Gliclazide-d4 to ensure isotopic purity and structural integrity?

- Answer : this compound is synthesized via deuterium exchange reactions, typically using deuterated reagents (e.g., D₂O or deuterated solvents). Characterization requires high-resolution mass spectrometry (HRMS) to confirm molecular weight (324.1 Da) and isotopic purity (>99.8%). Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR or ¹H-NMR with deuterium decoupling, is used to verify deuteration sites and structural fidelity. Purity should be validated via HPLC-UV or UPLC-MS, referencing retention time and spectral matches against non-deuterated gliclazide .

Q. How should researchers select and validate this compound as an internal standard for LC-MS/MS quantification of gliclazide in biological matrices?

- Answer : Selection criteria include isotopic purity, chromatographic behavior (e.g., co-elution with analyte), and absence of interference in the target mass transition (e.g., m/z 324.1→127.3 for gliclazide vs. 328.1→131.3 for this compound). Validate by spiking known concentrations into blank matrices (plasma, urine) to assess recovery (≥80%), matrix effects (<20% signal suppression/enhancement), and linearity (R² >0.99) across the calibration range (1–1000 ng/mL). Cross-validate with a second internal standard (e.g., deuterated glimepiride) to confirm robustness .

Q. What are the best practices for storing this compound to maintain stability and prevent deuterium loss?

- Answer : Store lyophilized this compound at -20°C in airtight, light-protected vials. Reconstitute in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Regularly verify stability via MS analysis, monitoring for deuterium loss (e.g., shifts in isotopic abundance ratios over time). Avoid repeated freeze-thaw cycles, which can degrade isotopic integrity .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to mitigate isotopic interference when using this compound in complex biological matrices?

- Answer : Adjust chromatographic conditions (e.g., column chemistry, gradient elution) to separate this compound from endogenous isomers or metabolites. Use high-resolution mass spectrometers (Q-TOF or Orbitrap) to resolve isotopic clusters. For triple quadrupole systems, employ dynamic MRM or differential fragment ion monitoring (e.g., prioritizing unique product ions like m/z 110.3 for this compound vs. 116.0 for gliclazide). Validate with matrix-matched calibrators and QC samples .

Q. What experimental strategies address batch-to-batch variability in deuterated this compound and its impact on longitudinal pharmacokinetic studies?

- Answer : Source this compound from certified suppliers with batch-specific Certificates of Analysis (CoA). Pre-screen each batch via HRMS and NMR to confirm deuteration sites and purity. Use a single batch for entire study cohorts. For multi-batch studies, cross-calibrate batches using a reference standard and include batch-specific correction factors in data analysis .

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound compared to non-deuterated gliclazide in hepatic microsomal assays?

- Answer : Deuteration at metabolically labile positions (e.g., methyl groups) can reduce CYP450-mediated oxidation rates due to KIEs, prolonging half-life (t₁/₂). Compare intrinsic clearance (CLint) of this compound and gliclazide in human liver microsomes. Use stable isotope tracing (e.g., ²H/¹H ratio monitoring) to quantify deuterium retention during metabolite formation .

Q. What statistical approaches resolve contradictions in pharmacokinetic data when this compound shows non-linear behavior in high-concentration regimes?

- Answer : Apply weighted least squares (1/x² weighting) to calibration curves to improve linearity. For non-linear pharmacokinetics, use non-compartmental analysis (NCA) with dose-normalized AUC comparisons. Investigate saturation of binding proteins or transporters via in vitro assays (e.g., albumin binding studies) .

Q. How can cross-platform validation between GC-MS and LC-MS methods using this compound address discrepancies in gliclazide quantification?

- Answer : Harmonize sample preparation (e.g., derivatization for GC-MS compatibility). Compare ion suppression effects across platforms using post-column infusion studies. Validate with Bland-Altman analysis to assess bias between methods. Use deuterated analogs with similar volatility (e.g., this compound for LC-MS vs. perdeuterated tolbutamide for GC-MS) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.